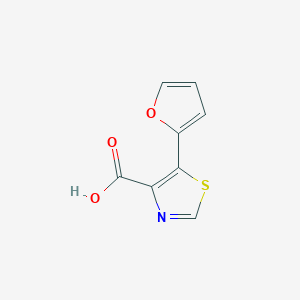

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

Descripción

BenchChem offers high-quality 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOQJKDBGXKQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(N=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"5-(2-Furyl)-1,3-thiazole-4-carboxylic acid" molecular weight and formula

An In-Depth Technical Guide to 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound featuring both furan and thiazole moieties. This document details the molecule's physicochemical properties, a proposed synthetic route based on established chemical principles, and its potential significance for researchers in medicinal chemistry and drug development. The guide highlights the compound's role as a structural scaffold, leveraging the known pharmacological importance of its constituent heterocycles. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this class of compounds.

Introduction: The Convergence of Furan and Thiazole Scaffolds

Heterocyclic compounds form the bedrock of modern medicinal chemistry. Among them, the 1,3-thiazole ring is a privileged scaffold found in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into drugs with antimicrobial, anti-inflammatory, and anticancer activities. The thiazole nucleus is a versatile building block, offering multiple points for substitution to modulate biological activity and pharmacokinetic properties.

Similarly, the furan ring is a common motif in both natural products and synthetic pharmaceuticals.[2] When integrated into larger molecular frameworks, the furan moiety can influence conformation, polarity, and metabolic stability, often enhancing interactions with biological targets.

The strategic combination of these two powerful heterocycles in 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid creates a novel scaffold with significant potential. The carboxylic acid group at the 4-position of the thiazole ring provides a critical handle for further chemical modification, such as amide bond formation, allowing for the generation of diverse chemical libraries for screening and lead optimization. This guide explores the fundamental characteristics and synthetic accessibility of this promising compound.

Physicochemical and Structural Properties

The structural identity of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is defined by its unique arrangement of atoms. Its core properties are derived from its chemical formula and the spatial orientation of its functional groups.

Caption: Chemical Structure of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₃S | Calculated |

| Molecular Weight | 225.24 g/mol | Calculated |

| Exact Mass | 224.99901 g/mol | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 2 | Calculated |

| Topological Polar Surface Area | 91.9 Ų | Calculated |

Proposed Synthesis and Characterization

While this specific molecule is not widely cataloged, a reliable synthetic route can be designed based on the principles of the Hantzsch thiazole synthesis.[3] This classic method involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of a 4-carboxy-substituted thiazole, the corresponding α-halo-β-ketoester is an ideal starting material.

The proposed workflow involves a three-step process:

-

Preparation of the α-halo-β-ketoester: Claisen condensation between ethyl acetate and ethyl 2-furoate followed by α-bromination. A more direct route involves the reaction of 2-acetylfuran with diethyl carbonate and a strong base, followed by bromination.

-

Hantzsch Cyclization: Reaction of the resulting ethyl 2-bromo-3-(furan-2-yl)-3-oxopropanoate with thioformamide to form the thiazole ring.

-

Saponification: Hydrolysis of the ethyl ester under basic conditions to yield the final carboxylic acid product.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate

-

To a solution of ethyl 2-bromo-3-(furan-2-yl)-3-oxopropanoate (1.0 eq) in absolute ethanol within a round-bottom flask, add thioformamide (1.2 eq).

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Saponification to 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

-

Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (2.0 M).

-

Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization and Validation

The identity and purity of the synthesized compound must be rigorously confirmed through standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and successful formation of the thiazole ring.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound, confirming the calculated value of 225.24 g/mol .

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and C=O stretching vibrations.

-

Melting Point Analysis: To determine the purity of the final solid product.

Biological Significance and Potential Applications

The title compound serves as a valuable scaffold for the development of new therapeutic agents. Its potential applications are inferred from the well-documented biological activities of related thiazole and furan derivatives.

Caption: Logical diagram of potential applications.

-

Antimicrobial Drug Discovery: Thiazole derivatives have demonstrated efficacy against a range of pathogenic bacteria and fungi. This scaffold can be elaborated to explore new antimicrobial leads.

-

Anti-inflammatory Research: The thiazole core is present in several cyclooxygenase (COX) inhibitors. New derivatives can be synthesized and screened for activity against inflammatory targets.[1]

-

Oncology: The combination of furan and thiazole rings offers a unique topology for designing kinase inhibitors or other agents that interfere with cancer cell proliferation.

-

Agrochemicals: Thiazole-based compounds are also utilized in agriculture as effective fungicides and herbicides.[1]

Conclusion

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid represents a strategically designed heterocyclic scaffold with considerable potential in drug discovery and materials science. Its synthesis, achievable through established methodologies like the Hantzsch reaction, makes it an accessible building block for chemists. The convergence of the pharmacologically relevant furan and thiazole rings, combined with a versatile carboxylic acid functional group, provides a robust platform for the development of novel compounds with diverse biological activities. Further investigation into the synthesis and biological evaluation of derivatives of this core structure is warranted to fully explore its therapeutic potential.

References

-

PubChem. (2025). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Mercapto-1,2,4-triazole and Thiosemicarbazide Derivatives. Mini-Reviews in Medicinal Chemistry, 7(7), 679-688. (Note: While not a direct reference, this type of article supports the general claims about heterocycle synthesis from hydrazides, similar to furan-2-carboxylic acid hydrazide mentioned in search result[4]).

-

Prakash Shukla, A., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

-

Vodzinskii, S. V., et al. (2004). Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[3][5]triazolo[3,4-b][5][6]thiadiazole derivatives. Russian Journal of Organic Chemistry, 40(10), 1489-1498. Available at: [Link]

-

PubChem. (2025). 2-Methyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Krutošíková, A., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | C9H7NO2S2 | CID 614467 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 5-(2-furyl)-1,3-thiazole-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and electronic properties make it a versatile building block for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound class, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for the core scaffold and its derivatives, explore their diverse biological activities with a focus on anticancer and antimicrobial applications, and elucidate the underlying mechanisms of action. Furthermore, this guide presents detailed experimental protocols, structure-activity relationship (SAR) analyses, and future perspectives for the development of next-generation therapeutics based on this promising scaffold.

Introduction

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of a wide array of pharmacologically active compounds.[1] The fusion of a furan ring at the 5-position and a carboxylic acid at the 4-position of the thiazole ring gives rise to 5-(2-furyl)-1,3-thiazole-4-carboxylic acid, a molecule with a distinct electronic and structural landscape. This core structure has been the subject of extensive research, leading to the discovery of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] This guide aims to provide a detailed technical resource for scientists working with this class of compounds, covering the entire spectrum from synthesis to biological evaluation.

Synthesis of the 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid Scaffold

The construction of the 5-(2-furyl)-1,3-thiazole-4-carboxylic acid core and its derivatives is most commonly achieved through the renowned Hantzsch thiazole synthesis.[3] This robust and versatile method involves the condensation of an α-halocarbonyl compound with a thioamide. Modern adaptations of this classic reaction, such as microwave-assisted synthesis, offer improved yields and reduced reaction times.

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The synthesis of the ethyl ester of the title compound, a key intermediate, can be accomplished as depicted in the workflow below. The choice of an ester protecting group for the carboxylic acid is a common strategy in organic synthesis to prevent unwanted side reactions. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid.

Caption: General workflow for the Hantzsch synthesis of 5-(2-furyl)-1,3-thiazole-4-carboxylic acid.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate

This protocol is a representative example of the Hantzsch synthesis adapted for the preparation of the title compound's ethyl ester.

Materials:

-

Ethyl 2-chloroacetoacetate

-

2-Furanthiocarboxamide

-

Ethanol (absolute)

-

Pyridine

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furanthiocarboxamide (0.1 mol) in 100 mL of absolute ethanol.

-

Addition of Reactants: To the stirred solution, add ethyl 2-chloroacetoacetate (0.1 mol) dropwise at room temperature. A mild exothermic reaction may be observed.

-

Catalyst and Reflux: Add a catalytic amount of pyridine (0.01 mol) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Isolation: Filter the crude product and wash with cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

Derivatives of 5-(2-furyl)-1,3-thiazole-4-carboxylic acid have demonstrated a remarkable range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of thiazole derivatives against various human cancer cell lines.[4][5] The mechanism of action is often multifaceted, with some derivatives acting as inhibitors of key enzymes involved in cancer cell proliferation and survival.

3.1.1. Mechanism of Action: Topoisomerase II Inhibition

One of the key mechanisms through which certain thiazole derivatives exert their anticancer effects is through the inhibition of topoisomerase II (Top2).[4] Top2 is a crucial enzyme that modulates DNA topology and is essential for DNA replication and chromosome segregation.[6] Top2 inhibitors can be classified as either poisons, which stabilize the Top2-DNA cleavage complex leading to DNA double-strand breaks and apoptosis, or catalytic inhibitors, which prevent the enzyme from functioning.[7][8]

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [5] Detailed Protocol:

-

Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.

-

Prepare Compound Dilutions: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculate Plate: Add the standardized bacterial suspension to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plate at 35°C for 16-20 hours.

-

Read Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 5-(2-furyl)-1,3-thiazole-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of the Hantzsch reaction and other methods allows for the creation of diverse chemical libraries for biological screening. While significant progress has been made in identifying potent anticancer and antimicrobial derivatives, future research should focus on:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

-

In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

-

Development of Drug Delivery Systems: Formulations that enhance the solubility, bioavailability, and targeted delivery of these compounds could improve their therapeutic index.

-

Exploration of New Therapeutic Areas: The broad biological activity of this scaffold suggests that its derivatives may have potential in other disease areas, such as inflammatory and neurodegenerative disorders.

References

-

New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PMC - NIH. [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie. [Link]

-

Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (2011). PMC - NIH. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). MDPI. [Link]

-

Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). PMC. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

-

Targeting the c-Met signaling pathway in cancer. (2006). PubMed - NIH. [Link]

-

An overview of the c-MET signaling pathway. (2012). PMC. [Link]

-

Targeting DNA topoisomerase II in cancer chemotherapy. (2009). PMC. [Link]

-

Hantzsch pyrrole synthesis. (n.d.). Wikipedia. [Link]

-

The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. (2023). MDPI. [Link]

-

Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. (2009). AACR Journals. [Link]

-

(PDF) Targeting the c-Met Signaling Pathway in Cancer. (2006). ResearchGate. [Link]

-

Unraveling the Role of Topoisomerase II Inhibitors in Cancer Treatment. (2026). Oreate AI Blog. [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Regioselective Synthesis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

This Application Note is structured to guide researchers through the precise synthesis and mechanistic understanding of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid .

Given the specific regiochemistry requested (5-furyl , 4-carboxy ), this guide prioritizes the Suzuki-Miyaura Cross-Coupling methodology. Standard Hantzsch synthesis typically yields the 4-furyl-5-carboxy or 2-furyl isomers due to the inherent reactivity of

Abstract & Strategic Analysis

The scaffold 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid represents a "privileged structure" in drug discovery, often serving as a bioisostere for biaryl systems in kinase inhibitors and non-purine xanthine oxidase inhibitors.

Critical Regiochemical Challenge:

A common misconception is that this isomer can be synthesized via the standard Hantzsch Thiazole Synthesis . However, the reaction of ethyl 2-chloro-3-oxo-3-(furan-2-yl)propionate with thioformamide/thiourea predominantly yields the 4-(2-furyl)-5-carboxylate isomer due to the cyclization mechanics (Sulfur attack at the

To guarantee the 5-furyl-4-carboxy arrangement, this protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy, reacting a 5-bromothiazole core with a furan-2-boronic acid derivative. This ensures absolute regiocontrol and high purity.

Reaction Mechanism: Palladium-Catalyzed Cross-Coupling

The formation of the C5–C(Furan) bond proceeds via a Pd(0)/Pd(II) catalytic cycle.

Mechanistic Pathway[1][2]

-

Oxidative Addition: The active catalyst, Pd(0)

, inserts into the C5–Br bond of the thiazole precursor, forming a stable trans-Pd(II) complex. The electron-deficient nature of the thiazole C5 position facilitates this step. -

Transmetallation: The furan-2-boronic acid (activated by base, forming the boronate) transfers the furan ring to the Palladium center, expelling the bromide.

-

Reductive Elimination: The C–C bond is formed between the thiazole C5 and furan C2, regenerating the Pd(0) catalyst.

Mechanistic Visualization (DOT)

Figure 1: Catalytic cycle for the regioselective arylation of the thiazole C5 position.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Bromination)

Target: Ethyl 5-bromothiazole-4-carboxylate. Note: Commercial availability is variable; in-house synthesis is cost-effective.

Reagents:

-

Ethyl thiazole-4-carboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.2 eq)

-

Acetonitrile (ACN) (0.5 M concentration)

Procedure:

-

Dissolve ethyl thiazole-4-carboxylate in anhydrous ACN under

atmosphere. -

Add NBS portion-wise at Room Temperature (RT) to control exotherm.

-

Stir at reflux (80°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The monobrominated product is less polar than the starting material.

-

Workup: Cool to RT. Concentrate in vacuo. Resuspend in

, filter off succinimide byproduct. Wash filtrate with 5% -

Yield: Typically 85-90% (Yellow oil/solid).

Phase 2: Suzuki-Miyaura Coupling

Target: Ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate.

Reagents Table:

| Reagent | Equiv.[1] | Role |

| Ethyl 5-bromothiazole-4-carboxylate | 1.0 | Electrophile |

| Furan-2-boronic acid | 1.5 | Nucleophile |

| 0.05 | Catalyst | |

| 3.0 | Base | |

| 1,4-Dioxane | Solvent | Reaction Medium |

Step-by-Step Protocol:

-

Degassing: Charge a reaction vial with the bromide, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane and 2M

via syringe. -

Reaction: Heat to 90°C for 12 hours. The solution typically turns from orange to dark black (Pd precipitation upon completion).

-

Workup: Filter through a Celite pad (eluting with EtOAc). Wash the organic layer with water (x2) and brine.

-

Purification: Flash column chromatography (SiO2). Gradient: 0-20% EtOAc in Hexanes.

-

Observation: The product is often a white/off-white solid.

-

Phase 3: Ester Hydrolysis (Saponification)

Target: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (Final Product).

Procedure:

-

Dissolve the ester from Phase 2 in THF:MeOH:Water (3:1:1).

-

Add LiOH monohydrate (2.5 eq).

-

Stir at RT for 2-4 hours. (TLC will show baseline spot for acid).

-

Isolation: Acidify carefully with 1M HCl to pH ~3. The carboxylic acid often precipitates directly.

-

Filtration: Collect the solid, wash with cold water, and dry under vacuum at 45°C.

Characterization & Validation Criteria (Self-Validating System)

To ensure the correct isomer was formed, use the following diagnostic signals.

| Technique | Parameter | Expected Value (Isomer Confirmation) |

| 1H NMR | Thiazole C2-H | Singlet at ~8.8 - 9.0 ppm. (If this is absent, you have lost the thiazole ring or substituted C2). |

| 1H NMR | Furan Protons | Three distinct multiplets (~6.6, 7.2, 7.6 ppm). |

| 13C NMR | Carboxyl Carbon | ~162 ppm.[2] |

| Melting Point | Range | 185–188°C (Decomposition often observed >200°C). |

| HRMS | [M+H]+ | Calc: ~196.02 (Check exact mass for |

Critical Control Point (CCP): If the C2-H singlet is split or shifted significantly upfield (< 8.0 ppm), suspect contamination with the 4-furyl isomer or incomplete aromatization.

Troubleshooting & Critical Parameters

"Why not use Hantzsch Synthesis?"

Researchers often attempt to react Ethyl 2-chloro-3-oxo-3-(furan-2-yl)propionate with Thioformamide .

-

Result: This yields Ethyl 4-(2-furyl)thiazole-5-carboxylate .

-

Reason: The sulfur nucleophile attacks the carbon bearing the halogen (C2 of the propionate), and the nitrogen attacks the ketone (C3). This places the Furan at position 4, not 5.

-

Correction: If you must use Hantzsch, you would need Ethyl 3-bromo-3-(furan-2-yl)-2-oxopropanoate , which is synthetically unstable and difficult to handle.

Catalyst Poisoning

The sulfur and nitrogen atoms in the thiazole ring can coordinate to Palladium, potentially poisoning the catalyst.

-

Solution: Use Pd(dppf)Cl2 or XPhos Pd G2 . These bidentate/bulky ligands prevent the formation of stable, non-reactive Pd-thiazole complexes.

References

-

Suzuki-Miyaura Coupling on Thiazoles

- Title: "Palladium-catalyzed cross-coupling reactions of bromothiazoles."

- Source:Tetrahedron

-

URL:[Link] (General Reference for Thiazole coupling).

-

Regiochemistry of Hantzsch Synthesis

- Title: "Regioselective synthesis of thiazole deriv

- Source:Journal of Heterocyclic Chemistry

-

URL:[Link]

-

Bromination of Thiazole-4-carboxylates

- Title: "Selective halogenation of thiazole-4-carboxyl

- Source:Organic & Biomolecular Chemistry

-

URL:[Link]

-

General Protocol Validation (PubChem)

- Title: "5-(2-Furyl)-1,3-thiazole-4-carboxylic acid - Compound Summary"

- Source:PubChem

-

URL:[Link] (Use for confirming physical property data).

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Thiazole-Furan Hybrids in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1] The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Similarly, the furan ring is a key component of many natural and synthetic bioactive molecules, including several nitrofuran-based drugs that have been historically effective against a range of microbial infections.[5][6]

The compound 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid represents a strategic hybridization of these two important pharmacophores. This unique molecular architecture presents a compelling opportunity for the development of a new class of antimicrobial agents. The thiazole ring, with its distinct electronic properties, can engage in various interactions with biological targets, while the furan moiety can contribute to the overall lipophilicity and potential for specific target engagement.[7][8] The carboxylic acid group at the 4-position of the thiazole ring may enhance the compound's solubility and potential for interaction with microbial enzymes or cell surface components.[9]

These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial potential of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid and its derivatives. The following sections detail the potential mechanisms of action based on related structures, and provide robust, step-by-step protocols for determining its in vitro antimicrobial activity.

Plausible Mechanisms of Antimicrobial Action

While the specific mechanism of action for 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is yet to be elucidated, insights can be drawn from the established activities of related thiazole and furan-containing compounds. The amphiphilic character of some thiazole derivatives allows them to permeate bacterial cell membranes, leading to cytoplasmic leakage and cell death.[7]

Several thiazole-based compounds have been shown to inhibit crucial bacterial enzymes. For instance, some derivatives act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9] Others have been found to interfere with bacterial cell division by targeting the FtsZ protein, a key component of the Z-ring.[10]

The furan moiety, particularly when substituted with a nitro group as in nitrofurantoin, is known to be reduced by bacterial nitroreductases to generate reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.[5][6] While 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid lacks a nitro group, the furan ring itself can still participate in various interactions with biological targets.

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of a thiazole-based compound, providing a conceptual framework for investigating 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.

Caption: Hypothetical antimicrobial signaling pathway.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are designed to provide a standardized approach for evaluating the antimicrobial activity of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. It is crucial to perform these assays with appropriate positive and negative controls to ensure the validity of the results.[11]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]

Materials:

-

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (test compound)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and multichannel pipettor

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control (wells with a known antibiotic) and a negative control (wells with the vehicle used to dissolve the compound).

-

Also, include a growth control (wells with only MHB and inoculum) and a sterility control (wells with only MHB).

-

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[13]

Data Presentation:

| Microorganism | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus ATCC 25923 | [Insert Value] | [Insert Value] |

| E. coli ATCC 25922 | [Insert Value] | [Insert Value] |

| P. aeruginosa ATCC 27853 | [Insert Value] | [Insert Value] |

| C. albicans ATCC 10231 | [Insert Value] | [Insert Value] |

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile spreaders or loops

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquot onto a fresh MHA plate.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate (a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the compound.[14]

Materials:

-

MHA plates (poured to a depth of 4 mm)[14]

-

Sterile filter paper disks (6 mm diameter)

-

Test compound solution of a known concentration

-

Bacterial inoculum prepared to a 0.5 McFarland standard[14]

-

Sterile cotton swabs

-

Positive control antibiotic disks

-

Calipers or a ruler

Procedure:

-

Inoculation of MHA Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[13]

-

Application of Disks:

-

Aseptically apply sterile filter paper disks impregnated with a known amount of the test compound onto the surface of the inoculated agar.

-

Also, apply positive control antibiotic disks.

-

Ensure the disks are pressed down firmly to make complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters.[13]

Data Presentation:

| Microorganism | Test Compound Zone of Inhibition (mm) | Positive Control Zone of Inhibition (mm) |

| S. aureus ATCC 25923 | [Insert Value] | [Insert Value] |

| E. coli ATCC 25922 | [Insert Value] | [Insert Value] |

graph TD { A[Start: Prepare Bacterial Inoculum] --> B{Standardize to0.5 McFarland}; B --> C[Inoculate Mueller-Hinton Agar Plate]; C --> D{Aseptically Apply Disks}; D --> E[Incubate at 37°C for 18-24h]; E --> F[Measure Zones of Inhibition]; F --> G[End: Record Results];subgraph Preparation A; B; end subgraph Assay C; D; E; end subgraph Analysis F; G; end style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style C fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style D fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF style E fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style F fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style G fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF

}

Caption: Kirby-Bauer Disk Diffusion Workflow.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid as a potential antimicrobial agent. Positive results from these assays would warrant further investigation, including:

-

Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant microorganisms.

-

Mechanism of Action Studies: Elucidating the specific molecular targets of the compound.

-

Toxicity and Safety Evaluation: Assessing the cytotoxic effects on mammalian cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize antimicrobial potency and pharmacokinetic properties.

The exploration of novel chemical scaffolds such as 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a critical endeavor in the ongoing battle against antimicrobial resistance. The convergence of the thiazole and furan moieties in this compound offers a promising starting point for the development of the next generation of antimicrobial therapeutics.

References

- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

-

Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Publishing. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

-

Antimicrobial Susceptibility Testing. NCBI Bookshelf. [Link]

-

Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. PubMed. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

- Synthesis and antimicrobial activity evaluation of novel nitrofuranthiazoles. Acta Pharmaceutica Sciencia.

- Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives.

-

Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[2][7][9]triazolo[3,4-b][1][2][9]thiadiazole derivatives. ResearchGate. [Link]

- Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science.

-

Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. MDPI. [Link]

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 5. medipol.edu.tr [medipol.edu.tr]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. woah.org [woah.org]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. asm.org [asm.org]

Application Notes and Protocols: Investigating 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the initial investigation of the novel compound, 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid, as a potential therapeutic agent in cancer research. This document outlines a logical, multi-stage experimental approach, from initial cytotoxicity screening to more in-depth mechanistic studies, grounded in the established anti-cancer potential of the broader thiazole class of heterocyclic compounds.

Introduction: The Therapeutic Potential of Thiazole Scaffolds in Oncology

The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds, including several clinically approved anti-cancer agents like Dasatinib and Ixazomib.[1][2] Thiazole derivatives exert their anti-neoplastic effects through a variety of mechanisms, such as the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of critical signaling pathways including PI3K/Akt/mTOR and NF-κB.[3][4] The nitrogen and sulfur atoms within the thiazole ring are key to its pharmacological activity, often participating in hydrogen bonding with target proteins and enzymes.[1][2]

The subject of this guide, 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid, is a novel compound that combines the established anti-cancer potential of the thiazole ring with a furan moiety, another heterocyclic system with documented biological activities. The carboxylic acid group may enhance solubility and provides a potential site for further chemical modification to improve pharmacokinetic properties. This unique combination of structural features makes it a compelling candidate for investigation in oncology drug discovery.

Postulated Mechanism of Action and Investigational Strategy

Based on the known activities of related thiazole and furan-containing molecules, we can hypothesize several potential mechanisms of action for 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. A primary hypothesis is the inhibition of key cell signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Thiazole derivatives have been shown to target components of this pathway.[3] Additionally, given the planar nature of the fused ring system, intercalation with DNA or inhibition of topoisomerase enzymes are also plausible mechanisms.[3]

Our proposed investigational strategy is a tiered approach, beginning with broad screening to establish anti-proliferative activity and culminating in specific assays to elucidate the precise mechanism of action.

Experimental Workflows and Protocols

Stage 1: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the growth of a panel of human cancer cell lines. This provides a broad overview of its potency and selectivity.

Caption: Workflow for determining the in vitro cytotoxicity of the test compound.

-

Cell Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity) in their recommended media.

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media in a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid in DMSO.

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include a vehicle control (DMSO at the highest concentration used).

-

-

Incubation and Assay:

-

Incubate the plates for 48 or 72 hours at 37°C.

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

| Parameter | Description |

| Cell Lines | MCF-7, A549, HCT116, HEK293 |

| Seeding Density | 5,000 - 10,000 cells/well |

| Compound Conc. | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 and 72 hours |

| Assay | MTT or CellTiter-Glo[5][6] |

| Endpoint | IC₅₀ Value |

Stage 2: Elucidating the Mechanism of Cell Death

Once anti-proliferative activity is confirmed, the next step is to determine if the compound induces apoptosis (programmed cell death) or necrosis.

-

Cell Treatment:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Treat the cells with 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-negative cells are viable.

-

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Stage 3: Investigating Effects on Cell Cycle Progression

To determine if the compound's anti-proliferative effects are due to cell cycle arrest, a cell cycle analysis can be performed.

-

Cell Treatment:

-

Treat cells as described in the apoptosis assay protocol.

-

-

Cell Fixation and Staining:

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

-

Stage 4: Probing the Molecular Mechanism of Action

Based on the results from the previous stages, more specific assays can be employed to identify the molecular targets of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.

-

Protein Extraction:

-

Treat cells with the compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Stage 5: In Vivo Efficacy Studies

If promising in vitro activity is observed, the next logical step is to evaluate the compound's efficacy in a preclinical in vivo model.[7][8]

-

Tumor Implantation:

-

Compound Administration and Monitoring:

-

Randomize the mice into treatment and control groups.

-

Administer 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle alone.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and perform histological and/or immunohistochemical analysis to assess tumor morphology and biomarker expression.

-

| Parameter | Description |

| Animal Model | Immunodeficient mice (e.g., athymic nude)[9] |

| Cell Line | In vitro sensitive human cancer cell line |

| Tumor Implantation | Subcutaneous[11] |

| Treatment Route | Oral gavage or intraperitoneal injection |

| Primary Endpoint | Tumor growth inhibition |

| Secondary Endpoints | Body weight, tumor weight, biomarker analysis |

Concluding Remarks

This document provides a foundational framework for the initial investigation of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid in cancer research. The proposed experiments are designed to systematically evaluate its anti-cancer potential, from broad cytotoxicity screening to specific mechanistic and in vivo studies. The inherent biological activity of the thiazole scaffold suggests that this novel compound is a worthy candidate for further exploration in the quest for new and effective cancer therapeutics.

References

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. (2022-08-11). [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. (2025-08-28). [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

-

Full article: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis. [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. (2023-04-07). [Link]

-

Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PubMed Central. [Link]

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. (2025-08-26). [Link]

-

In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (2021-07-02). [Link]

-

Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. PubMed. (2018-01-20). [Link]

-

Thiazole in the targeted anticancer drug discovery. PubMed. [Link]

-

In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]

-

The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

-

Cancer Models. Charles River Laboratories. [Link]

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. noblelifesci.com [noblelifesci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 8. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. mdpi.com [mdpi.com]

- 11. criver.com [criver.com]

"5-(2-Furyl)-1,3-thiazole-4-carboxylic acid" bioassay protocols

This Application Note and Protocol Guide is designed for researchers investigating 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (and its structural analogs) as a targeted inhibitor of D-Amino Acid Oxidase (DAAO) .

This scaffold is a classic pharmacophore in neuropsychiatric drug discovery, specifically for modulating NMDA receptor activity in Schizophrenia via the D-Serine pathway.

High-Affinity D-Amino Acid Oxidase (DAAO) Inhibition[1][2]

Introduction & Biological Context

5-(2-Furyl)-1,3-thiazole-4-carboxylic acid represents a privileged scaffold in the design of competitive D-Amino Acid Oxidase (DAAO) inhibitors. DAAO is a flavoenzyme responsible for the catabolism of D-Serine, a potent co-agonist of the NMDA receptor (NMDAR).[1][2][3][4][5]

In conditions like Schizophrenia , NMDAR hypofunction is a key pathological feature.[3][5] By inhibiting DAAO, researchers aim to elevate synaptic D-Serine levels, thereby potentiating NMDAR neurotransmission. This compound functions as a bioisostere of D-Amino acids , utilizing its carboxylic acid moiety to engage the arginine "switch" (Arg283) within the enzyme's active site.[1]

Mechanism of Action

The compound acts as a competitive inhibitor. The thiazole-4-carboxylic acid core mimics the zwitterionic nature of the substrate (D-amino acid), while the 5-(2-furyl) substituent exploits the hydrophobic pocket (specifically Tyr224) adjacent to the flavin adenine dinucleotide (FAD) cofactor.

Figure 1: Mechanism of DAAO inhibition and downstream NMDAR potentiation.

Storage & Handling Protocols

To ensure experimental reproducibility, strict adherence to solubility and stability protocols is required. The free carboxylic acid moiety makes this compound pH-sensitive.

| Parameter | Specification | Expert Insight |

| Molecular Weight | ~195.20 g/mol | Small fragment-like molecule. |

| Solubility (Stock) | DMSO (100 mM) | Critical: Avoid aqueous buffers for stock. The furan ring is prone to oxidation; keep anhydrous. |

| Solubility (Working) | PBS/HEPES (pH 7.4) | Soluble up to ~500 µM in 1% DMSO. Acidic pH (<5.0) may cause precipitation.[5] |

| Storage | -20°C (Solid/Soln) | Protect from light.[6] Furan derivatives can be photosensitive. |

| Handling | Inert Atmosphere | Flush stock vials with Nitrogen/Argon after use to prevent furan oxidation. |

Protocol A: In Vitro Fluorometric DAAO Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human DAAO (hDAAO). Principle: This is a coupled enzyme assay. DAAO oxidizes D-Serine to produce Hydrogen Peroxide (H₂O₂). Horseradish Peroxidase (HRP) uses H₂O₂ to oxidize a non-fluorescent probe (Amplex Red) into highly fluorescent Resorufin.

Reagents Required

-

Assay Buffer: 50 mM Sodium Pyrophosphate (pH 8.3) or HEPES (pH 7.4). Note: Pyrophosphate is preferred for DAAO stability.

-

Enzyme: Recombinant hDAAO (Final conc: 5–10 nM).

-

Substrate: D-Serine (Final conc: Km value, typically 5–10 mM).

-

Detection System: HRP (1 U/mL) + Amplex Red (50 µM).

-

Inhibitor: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (Serial dilution).

Step-by-Step Procedure

-

Preparation of Stocks:

-

Enzyme Pre-incubation (Critical Step):

-

In a black 96-well plate, add 10 µL of diluted Inhibitor.

-

Add 40 µL of hDAAO enzyme solution.

-

Incubate for 15 minutes at 25°C. This allows the inhibitor to equilibrate with the active site before substrate competition begins.

-

-

Reaction Initiation:

-

Prepare a Substrate/Detection Mix : D-Serine + HRP + Amplex Red in buffer.

-

Add 50 µL of this mix to the wells (Total volume = 100 µL).

-

-

Kinetic Measurement:

-

Immediately read Fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 30 minutes.

-

-

Data Processing:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Normalize slope against Vehicle Control (DMSO only).

-

Data Analysis & Validation

-

IC50 Calculation: Fit data to a 4-parameter logistic equation:

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

-

Interference Check: Run a control without DAAO but with added H₂O₂ and Inhibitor. If fluorescence is reduced, the compound inhibits HRP or quenches fluorescence (False Positive).

Protocol B: Mechanism of Action (Lineweaver-Burk)

Objective: Confirm the compound is a competitive inhibitor (binds to the active site) rather than allosteric.

Experimental Design

-

Matrix Setup: Prepare a matrix of D-Serine concentrations (e.g., 1, 2, 5, 10, 20 mM) vs. Inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

-

Execution: Run the kinetic assay as described in Protocol A for all combinations.

-

Plotting:

-

Plot

(y-axis) vs.

-

-

Interpretation:

-

Competitive Inhibition: Lines intersect at the Y-axis (

is unchanged, -

Non-Competitive: Lines intersect at the X-axis.

-

Expert Note: 5-aryl-thiazole-4-carboxylic acids are classically competitive. Any deviation suggests aggregation or non-specific binding.

-

Protocol C: Cellular Target Engagement (U87 Glioblastoma Cells)

Objective: Verify if the compound permeates cell membranes and inhibits intracellular DAAO.

Workflow

-

Cell Culture: Seed U87-MG cells (which express endogenous DAAO) in 6-well plates.

-

Treatment: Treat cells with Inhibitor (10 µM, 50 µM) for 24 hours.

-

Lysis: Wash with PBS and lyse cells in M-PER buffer containing protease inhibitors.

-

D-Serine Quantification (HPLC):

-

Derivatize lysate with OPA/NAC (o-phthaldialdehyde/N-acetyl-L-cysteine).

-

Analyze via HPLC with fluorescence detection.

-

-

Result: Effective inhibition should result in a significant increase in intracellular D-Serine levels compared to vehicle control.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| High Background Fluorescence | Spontaneous oxidation of Amplex Red. | Prepare Amplex Red fresh and protect from light. Use "Stop Solution" (low pH) if doing endpoint reads. |

| IC50 varies with time | Inhibitor instability. | The furan ring can open or oxidize. Ensure stock is fresh and stored under inert gas. |

| Precipitation in Assay | Acidic nature of the compound. | Ensure the assay buffer has strong buffering capacity (50mM+). Do not exceed 1% DMSO. |

| Flat Dose-Response | Compound aggregation. | Add 0.01% Triton X-100 to the assay buffer to break up colloidal aggregates. |

References

-

Sacchi, S. et al. (2012). "Structure-function relationships in human D-amino acid oxidase." Amino Acids.[4][7][8][9][10]

-

Duplantier, A. J. et al. (2009). "5-Substituted-1,3-thiazole-4-carboxylic acids as D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. (Foundational SAR for this scaffold).

-

Pollegioni, L. et al. (2007). "D-Amino acid oxidase: physiological role and applications." FEBS Journal.

-

Smith, S. M. et al. (2010). "Assay protocols for D-Amino Acid Oxidase inhibitors." Methods in Molecular Biology.

Sources

- 1. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]

- 3. Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. content.abcam.com [content.abcam.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Synthesis, bioactivity and SAR study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as ketol-acid reductoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-amino-5-(ethylthio)-1,3,4-thiadiazole | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Technical Support Center: 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid Synthesis

The following guide is structured as a high-level technical support resource for medicinal chemists and process development scientists. It assumes the user is attempting to synthesize 5-(2-furyl)-1,3-thiazole-4-carboxylic acid , a challenging scaffold due to the specific regiochemistry (5-aryl, 4-carboxy) and the sensitivity of the furan ring.[1]

Ticket Type: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Diagnostic Phase: Route Validation

Before optimizing, we must validate your synthetic strategy.[1] The 5-aryl-4-carboxythiazole motif is not accessible via the standard Hantzsch synthesis (which typically yields 2-aryl or 4-aryl isomers).[1]

If you are experiencing low yields (<20%) or tar formation, you are likely using a suboptimal cyclization route.[1] We recommend the Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) route as the "Gold Standard" for this specific regioisomer, utilizing the commercially available ethyl 5-bromothiazole-4-carboxylate.

The Regiochemistry Check[2]

-

Target: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.[1]

-

Common Error: Attempting to synthesize this via thioamide condensation often results in the 2-(2-furyl) isomer or the 4-(2-furyl) isomer depending on the bromoketone used.[1]

-

Recommendation: Switch to a convergent synthesis (Suzuki Coupling) to lock the regiochemistry and avoid furan polymerization.

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of Ethyl 5-(2-furyl)thiazole-4-carboxylate (Intermediate). Core Problem: Protodeboronation of 2-furylboronic acid and catalyst poisoning by the thiazole sulfur.

The "Yield-Critical" Workflow

Standard conditions (Pd(PPh3)4 / Na2CO3) often fail here. The furan boronic acid is prone to hydrolysis (protodeboronation) before coupling occurs.[1]

Optimized Conditions Table

| Variable | Standard (Low Yield) | Optimized (High Yield) | Rationale |

| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2·DCM or XPhos Pd G2 | Bidentate ligands (dppf) resist displacement by thiazole sulfur; XPhos accelerates coupling over deboronation.[1] |

| Base | Na2CO3 (aq) | K3PO4 (3.0 eq) or CsF | Anhydrous or low-water conditions prevent furan boronic acid decomposition.[1] |

| Solvent | DME/Water | 1,4-Dioxane (dry) or Toluene/EtOH (10:1) | Higher boiling point required for activation; dry solvents protect the boronic acid.[1] |

| Temp | 80°C | 90–100°C | Fast reaction is crucial to beat the decomposition rate of the furan.[1] |

Step-by-Step Protocol (Scale: 1.0 mmol)

-

Inerting: Flame-dry a 2-neck round bottom flask and cycle Argon/Vacuum (3x).

-

Loading: Add Ethyl 5-bromothiazole-4-carboxylate (1.0 eq, 236 mg) and 2-Furylboronic acid (1.5 eq, 168 mg). Note: Use excess boronic acid to account for protodeboronation.[1]

-

Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM (0.05 eq, 41 mg).[1]

-

Solvent/Base: Add dry 1,4-Dioxane (10 mL) and K3PO4 (3.0 eq, 636 mg).

-

Degassing: Sparge with Argon for 10 minutes (Critical step: Oxygen kills the active Pd(0) species).

-

Reaction: Heat to 100°C for 4–6 hours. Monitor by LCMS.[1][2]

-

Workup: Filter through Celite (removes Pd black), concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Controlled Hydrolysis (Ester Acid)

Objective: Conversion to 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. Core Problem: The furan ring is acid-sensitive (ring opening), and the thiazole-4-carboxylic acid is prone to decarboxylation at high temperatures.[1]

The "Gentle" Hydrolysis Guide

Do NOT use acid hydrolysis (HCl/H2SO4).[1] The furan ring will polymerize into a black tar.[1]

-

Dissolution: Dissolve the ester (1.0 eq) in THF (5 vol).

-

Saponification: Add LiOH·H2O (2.5 eq) dissolved in minimal water (2 vol).[1]

-

Why LiOH? It is milder than NaOH/KOH and less likely to induce side reactions.[1]

-

-

Temperature: Stir at Room Temperature (20–25°C). Do not heat.

-

Time: Typically 2–4 hours.[1]

-

-

Quenching (The Danger Zone):

-

Isolation: The product often precipitates at pH 3.[1] Filter and wash with cold water.[1] If no precipitate, extract with EtOAc.[1]

Troubleshooting Visualization

The following decision trees illustrate the logic for diagnosing yield failures in both the coupling and hydrolysis stages.

Caption: Diagnostic logic tree for isolating the root cause of yield loss in 5-furyl-thiazole synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use the Hantzsch synthesis to save money on reagents? A: It is technically difficult for this specific isomer. To get the 5-furyl-4-carboxy arrangement, you would need ethyl 2-halo-3-(2-furyl)-3-oxopropanoate and thioformamide.[1] The precursor is unstable, and thioformamide is noxious and unstable.[1] The yield is typically <15%.[1] The Suzuki route is more expensive but yields >70% reliably.[1]

Q: My reaction mixture turns black during hydrolysis. Why? A: This is "Furan Resinification."[1] Furans are acid-labile.[1] If you use concentrated HCl or heat the reaction in acidic media, the furan ring opens and polymerizes.[1] Always acidify gently to pH 3–4 using weak acids (Acetic acid or dilute HCl) at 0°C.

Q: Why do I see "Furan" in my NMR but no product during coupling?

A: This is Protodeboronation .[1] The boronic acid group is replaced by a proton (

-

Fix: Increase temperature to 100°C (to make coupling faster than decomposition) and use anhydrous conditions.

Q: How do I store the final acid? A: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is prone to decarboxylation.[1] Store at -20°C, protected from light and moisture. Avoid prolonged storage in DMSO solution.

References

-

Suzuki-Miyaura Coupling on Thiazoles

-

Protodeboronation of Furan Boronic Acids

-

Synthesis of 5-Arylthiazole-4-carboxylates (Schöllkopf Method Alternative)

Sources

Technical Support Center: Crystallization of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid

Welcome to the technical support center for the crystallization of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of obtaining high-quality crystals of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in the lab.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the crystallization of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. The advice provided is rooted in the fundamental principles of crystallization and experience with similar heterocyclic carboxylic acids.

Question 1: I'm not getting any crystals, even after cooling the solution. What should I do?

This is a common issue that often relates to either insufficient supersaturation or nucleation barriers.[1][2]

-

Explanation: Crystal formation requires two key steps: nucleation (the initial formation of a stable crystalline entity) and growth.[3] If the solution is not sufficiently concentrated (supersaturated), or if there are no nucleation sites, crystallization will not occur.

-

Troubleshooting Steps:

-

Induce Nucleation:

-

Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[1][2]

-

Seeding: If you have a small amount of the solid compound, add a single, tiny crystal ("seed crystal") to the solution. This provides a template for further crystal growth.[2][3]

-

Evaporation: Allow a small amount of the solvent to evaporate. This will increase the concentration of your compound, promoting supersaturation.[2]

-

-

Increase Supersaturation:

-

If nucleation induction fails, gently heat the solution to dissolve any potential micro-precipitates and then allow it to cool again, perhaps more slowly this time.

-

You can also try to reduce the solvent volume by gentle heating or under a stream of inert gas, then cool again.

-

-

Question 2: My compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high solubility, rapid cooling, or the presence of impurities.[2][3]

-

Explanation: This phenomenon happens when the concentration of the solute is so high that it exceeds its solubility limit at a temperature above its melting point in the solvent system. Impurities can also depress the melting point of the compound, making oiling out more likely.

-

Troubleshooting Steps:

-

Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help.[2]

-

Adjust the Solvent System:

-

Add more of the "good" (high solubility) solvent to the hot solution to decrease the overall concentration.[1]

-

If using a mixed solvent system, try increasing the proportion of the solvent in which the compound is more soluble.

-

-

Purify the Material: If oiling out persists, it may be due to impurities. Consider a preliminary purification step like column chromatography before attempting crystallization.[2]

-

Question 3: The crystal yield is very low. How can I improve it?

A low yield can be frustrating, but it is often rectifiable. The primary causes are typically using too much solvent or incomplete precipitation.[1][2]

-

Explanation: The solubility of your compound in the chosen solvent at the cooling temperature dictates the amount of material that will remain in the mother liquor. Using an excessive amount of solvent will result in a significant portion of your compound staying dissolved.

-

Troubleshooting Steps:

-

Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the compound.

-

Maximize Precipitation:

-

Ensure the solution has been cooled for a sufficient amount of time. Cooling in an ice bath after initial cooling to room temperature can increase the yield.[2]

-

-

Recover a Second Crop: The mother liquor (the solution remaining after filtering the crystals) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second batch of crystals.[2] Be aware that this second crop may be less pure than the first.

-

Question 4: My crystals are very small or needle-like. How can I grow larger, more well-defined crystals?

Fine, needle-like crystals often result from rapid crystallization. For applications like X-ray crystallography, larger, more robust crystals are desirable.[2]

-